molecular formula C30H28N2 B4927382 3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine

3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine

Cat. No.: B4927382
M. Wt: 416.6 g/mol
InChI Key: NUSUZJDVVCAVSD-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine is a complex organic compound characterized by its intricate molecular structure. This compound is part of the biphenyl family, featuring two benzene rings connected by a single bond, with additional methyl and benzylidene groups attached to the biphenyl core. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-Dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine typically involves a multi-step reaction process. The starting materials include 3,3'-dimethyl-4,4'-biphenyldiamine and 4-methylbenzaldehyde. The reaction proceeds through a Schiff base formation, where the amine groups of the biphenyl compound react with the aldehyde groups of the benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the imine linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. The process involves continuous flow reactors or batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure consistent product quality. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing groups.

  • Substitution Products: Substituted derivatives with different functional groups attached to the biphenyl core.

Scientific Research Applications

This compound finds applications across multiple scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of molecular interactions and as a tool in bioconjugation techniques.

  • Medicine: Its derivatives are explored for potential therapeutic uses, including as anti-inflammatory agents or in drug delivery systems.

  • Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3'-Dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

  • 4,4'-Methylenebis(2-methylaniline): Another biphenyl derivative with similar structural features.

  • Biphenyl-4,4'-diamine: A simpler biphenyl compound without additional methyl or benzylidene groups.

Uniqueness: 3,3'-Dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine stands out due to its specific arrangement of methyl and benzylidene groups, which confer unique chemical and physical properties compared to its similar counterparts. These properties make it particularly useful in specialized applications where precise molecular interactions are required.

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSUZJDVVCAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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